(1R,2R)-2-(Methylamino)cyclopentanol
Description
Historical Context of Chiral Amino Alcohols in Catalysis
Chiral amino alcohols represent a privileged class of compounds that have played a pivotal role in the evolution of asymmetric catalysis. nih.govnih.gov Their utility stems from their unique bifunctional nature, possessing both a Lewis basic amino group and a Brønsted acidic/coordinating hydroxyl group. This arrangement allows them to form stable chelate complexes with metal centers, creating a well-defined chiral environment for catalytic reactions.
Historically, much of the development in this area was driven by the desire to mimic enzymatic processes, where proximity and defined spatial orientation are key to selectivity. Early examples of chiral amino alcohol applications date back several decades, with their use as chiral ligands for metal-catalyzed reactions such as reductions, alkylations, and additions to carbonyls. nih.gov Ligands derived from readily available natural sources, such as amino acids (e.g., prolinol), were among the first to be explored. researchgate.net The success of these early systems demonstrated the power of using small, well-defined chiral molecules to control the stereochemical outcome of a reaction, paving the way for the development of thousands of more sophisticated ligands and organocatalysts. nih.govmdpi.com Over time, the field has expanded to include a vast library of amino alcohol structures, which are now indispensable tools in both academic research and industrial-scale synthesis of enantiomerically pure compounds. nih.gov
Fundamental Principles of Chiral Induction in Cyclopentane (B165970) Systems
Achieving high levels of stereocontrol in the synthesis of substituted cyclopentanes is a formidable challenge due to the ring's conformational flexibility. Unlike more rigid six-membered rings, the five-membered cyclopentane ring exists as a dynamic equilibrium of "envelope" and "twist" conformations, making predictable facial selectivity more difficult. Therefore, the principles of chiral induction in these systems rely heavily on strategies that lock or bias the conformation of reactive intermediates.
Modern synthetic methods have risen to this challenge, employing several key strategies:
[3+2] Cycloadditions: This approach involves the reaction of a three-carbon component with a two-carbon component to form the five-membered ring. When chiral catalysts or auxiliaries are used, they can effectively control the facial approach of the reactants, leading to high enantioselectivity. nih.gov
Domino and Cascade Reactions: These elegant processes construct the cyclopentane ring through a series of sequential bond-forming events within a single operation. For instance, a rhodium-catalyzed domino sequence can generate cyclopentanes with four new stereogenic centers with very high levels of stereoselectivity. nih.gov The stereochemical outcome of each step is influenced by the preceding one, allowing for the creation of highly complex and stereochemically dense structures from simple starting materials.
Substrate Control: In this strategy, existing stereocenters on a reactant are used to direct the formation of new stereocenters. The inherent chirality of the starting material dictates the approach of reagents, leading to diastereoselective transformations.
The successful construction of a chiral cyclopentane scaffold depends on the precise control of both relative and absolute stereochemistry, a goal that continues to drive innovation in asymmetric synthesis. nih.govorganic-chemistry.org
Scope and Significance of (1R,2R)-2-(Methylamino)cyclopentanol as a Chiral Scaffold
This compound belongs to the class of trans-1,2-aminocyclopentanols, which are valuable chiral building blocks. Its structure combines the rigid cyclopentane backbone with the versatile 1,2-amino alcohol functionality. This specific arrangement of a secondary amine and a hydroxyl group in a trans configuration makes it an excellent candidate for a bidentate chiral ligand in asymmetric catalysis.
The significance of this scaffold lies in its potential to create a highly organized and sterically defined chiral pocket around a metal center. This is crucial for inducing high enantioselectivity in a variety of transformations. While detailed catalytic applications for this specific N-methylated derivative are not as widely documented as for its primary amine parent, its structural features suggest significant potential in reactions where similar 1,2-amino alcohols have proven effective. These include:
Enantioselective addition of organozinc reagents to aldehydes: Chiral amino alcohols are known to be highly effective catalysts for these fundamental carbon-carbon bond-forming reactions, producing valuable chiral secondary alcohols. mdpi.com
Asymmetric reductions and oxidations: The amino and alcohol groups can coordinate to metals like ruthenium or copper, facilitating stereoselective transfer hydrogenation or oxidation reactions.
Lewis acid catalysis: The hydroxyl group can act as a coordinating site for a Lewis acid, while the chiral backbone and amino group create a stereodifferentiating environment.
The synthesis of the parent compound, trans-2-aminocyclopentanol, can be achieved through efficient chemoenzymatic protocols, making scaffolds like this compound readily accessible for further development and application in asymmetric synthesis. researchgate.net Its defined stereochemistry and bifunctional nature position it as a valuable and promising scaffold for the design of new, highly effective chiral catalysts.
Compound Properties Table
| Property | Value |
|---|---|
| Compound Name | This compound |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol |
| Stereochemistry | (1R, 2R) |
| Functional Groups | Secondary Amine, Secondary Alcohol |
| Scaffold Class | Chiral 1,2-Amino Alcohol |
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-2-(methylamino)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-5-3-2-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEYCYRQJINORB-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCC[C@H]1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81795-51-9 | |
| Record name | rac-(1R,2R)-2-(methylamino)cyclopentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Stereocontrolled Synthetic Methodologies for 1r,2r 2 Methylamino Cyclopentanol
Asymmetric Synthesis Approaches
Asymmetric synthesis provides a direct route to enantiomerically enriched products from prochiral or achiral starting materials, often employing chiral catalysts or auxiliaries to induce stereoselectivity.
Enantioselective Routes from Achiral Precursors
The direct synthesis of (1R,2R)-2-(Methylamino)cyclopentanol from achiral precursors in an enantioselective manner represents an efficient and atom-economical approach. While specific literature detailing a direct, one-pot enantioselective synthesis of this exact molecule is not abundant, the principles of asymmetric synthesis allow for postulation of viable routes. One such conceptual approach involves the asymmetric reductive amination of 2-hydroxycyclopentanone. This method would require a chiral catalyst, such as a transition metal complex with a chiral ligand, to stereoselectively guide the reduction of the intermediate imine formed from the reaction of the ketone with methylamine (B109427). The success of this strategy would be highly dependent on the development of a catalyst system that provides high enantioselectivity for this specific substrate.
Diastereoselective Transformations Utilizing Existing Chirality
An alternative strategy involves the use of a chiral auxiliary to control the stereochemical outcome of a reaction. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the formation of a new stereocenter. For the synthesis of this compound, one could envision a multi-step sequence starting from a chiral precursor. For instance, a chiral auxiliary, such as a derivative of pseudoephedrine, could be attached to a cyclopentane-based substrate to direct a subsequent diastereoselective transformation. cymitquimica.comgoogle.com While specific examples for the synthesis of this compound using this method are not prominently documented, the general applicability of chiral auxiliaries in asymmetric synthesis is well-established. rsc.orgnih.gov
Enantioselective Ring-Opening Reactions of Cyclopentene (B43876) Epoxides
A more documented and practical approach for the synthesis of trans-2-aminocyclopentanol derivatives involves the enantioselective ring-opening of cyclopentene oxide. The reaction of an epoxide with a nucleophile, such as an amine, typically proceeds via an SN2 mechanism, resulting in an anti-periplanar arrangement of the nucleophile and the oxygen atom, leading to the formation of a trans product. pearson.com
In the case of synthesizing this compound, the nucleophilic attack of methylamine on cyclopentene oxide would yield the racemic trans-2-(methylamino)cyclopentanol. To achieve enantioselectivity, a chiral catalyst is required to differentiate between the two enantiotopic carbons of the epoxide. The reaction of cyclopentene oxide with the closely related dimethylamine (B145610) is known to produce the (R,R) and (S,S) isomers, highlighting the trans-selective nature of the ring-opening. pearson.com The development of a suitable chiral catalyst for the reaction with methylamine would enable the direct synthesis of the desired (1R,2R) enantiomer.
A plausible synthetic pathway is the reaction of cyclopentene oxide with methylamine. cymitquimica.compearson.com This reaction is expected to proceed via a nucleophilic ring-opening mechanism.
| Reactants | Reagents/Conditions | Product | Stereochemistry |
| Cyclopentene oxide, Methylamine | Chiral Lewis acid or Brønsted acid catalyst | This compound | Enantioselective, trans |
Resolution Strategies for Enantiomeric Enrichment
Resolution is a common technique to separate a racemic mixture into its individual enantiomers. This can be achieved through classical methods involving diastereomeric salt formation or through kinetic resolution.
Classical Resolution Techniques
Classical resolution relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.
For the resolution of racemic trans-2-(methylamino)cyclopentanol, a chiral acid can be employed as the resolving agent. Common chiral resolving agents for amines include tartaric acid and mandelic acid derivatives. nih.gov The process involves the formation of diastereomeric salts, for example, this compound-(+)-tartrate and (1S,2S)-2-(methylamino)cyclopentanol-(+)-tartrate. Due to their different crystalline structures and solubilities, one of the diastereomeric salts will preferentially crystallize from a suitable solvent. After separation of the crystals, the desired enantiomer of the amino alcohol can be liberated by treatment with a base. This method is often empirical, and the choice of resolving agent and solvent is critical for successful separation.
| Racemic Mixture | Chiral Resolving Agent | Diastereomeric Salts | Separation Method |
| (±)-trans-2-(Methylamino)cyclopentanol | (+)-Tartaric Acid | (1R,2R)-amine·(+)-tartrate and (1S,2S)-amine·(+)-tartrate | Fractional Crystallization |
| (±)-trans-2-(Methylamino)cyclopentanol | (R)-Mandelic Acid | (1R,2R)-amine·(R)-mandelate and (1S,2S)-amine·(R)-mandelate | Fractional Crystallization |
Kinetic Resolution Methodologies
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer and the formation of a product from the more reactive enantiomer.
Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of a wide range of chiral compounds, including amino alcohols. The resolution of racemic aminocyclopentane derivatives has been successfully achieved using lipase-catalyzed N-acylation. For instance, Candida antarctica lipase (B570770) B (CAL-B) has been used to resolve racemic 2-aminocyclopentanecarboxamides with high enantioselectivity.
In a potential kinetic resolution of racemic trans-2-(methylamino)cyclopentanol, a lipase could be used to selectively acylate one of the enantiomers. For example, in the presence of an acyl donor like ethyl acetate, the lipase might preferentially catalyze the N-acylation of the (1S,2S)-enantiomer, leaving the desired (1R,2R)-enantiomer unreacted. The resulting acylated product and the unreacted amino alcohol can then be separated by standard chromatographic techniques. The efficiency of the resolution is determined by the enantioselectivity (E-value) of the enzyme for the specific substrate.
| Racemic Substrate | Chiral Catalyst | Acyl Donor | Products | Separation |
| (±)-trans-2-(Methylamino)cyclopentanol | Lipase (e.g., CAL-B) | Ethyl Acetate | This compound and N-((1S,2S)-2-hydroxycyclopentyl)-N-methylacetamide | Chromatography |
Synthesis of Related Stereoisomers and Derivatives for Comparative Studies
The biological and chemical properties of chiral molecules are intrinsically linked to their three-dimensional structure. Therefore, the synthesis of diastereomeric and enantiomeric analogues of this compound is paramount for structure-activity relationship (SAR) studies and for understanding the role of stereochemistry in its applications.
Synthesis of Diastereomeric and Enantiomeric Analogues
The synthesis of the various stereoisomers of 2-(methylamino)cyclopentanol, including the enantiomeric (1S,2S) and the diastereomeric (1R,2S) and (1S,2R) analogues, typically relies on stereoselective synthetic routes starting from achiral or racemic precursors, or through the resolution of racemic mixtures.
A common precursor for these syntheses is 2-aminocyclopentanol (B113218). The synthesis of the enantiopure precursor, (1R,2R)-2-aminocyclopentanol, can be achieved through the resolution of racemic 2-(N-benzylamino)cyclopentanol. This racemate is prepared by the reaction of cyclopentene oxide with benzylamine. The resolution is then carried out using a chiral resolving agent, such as R-(-)-mandelic acid, in a suitable solvent like propanol. This process selectively crystallizes the (1R,2R)-2-(N-benzylamino)cyclopentanol-R-(-)-mandelate salt. Subsequent liberation of the free amine and debenzylation, typically via catalytic hydrogenation, yields the desired (1R,2R)-2-aminocyclopentanol. google.com
The synthesis of the other stereoisomers of 2-aminocyclopentanol can be achieved through similar resolution strategies with the appropriate choice of chiral acid or through stereoselective enzymatic resolutions. For instance, lipase-catalyzed resolutions are known to be effective for separating enantiomers of aminocyclopentanol derivatives.
Once the enantiomerically pure 2-aminocyclopentanol precursors are obtained, the final N-methylation to yield the corresponding 2-(methylamino)cyclopentanol stereoisomers can be accomplished through various methods. Reductive amination using formaldehyde (B43269) in the presence of a reducing agent like sodium borohydride (B1222165) or formic acid (Eschweiler-Clarke reaction) is a common and effective method for monomethylation of primary amines.
A general scheme for the synthesis of the four stereoisomers is presented below:
| Target Stereoisomer | Precursor | Key Synthetic Steps |
| This compound | Racemic 2-(N-benzylamino)cyclopentanol | 1. Resolution with R-(-)-mandelic acid. 2. Debenzylation. 3. N-methylation. |
| (1S,2S)-2-(Methylamino)cyclopentanol | Racemic 2-(N-benzylamino)cyclopentanol | 1. Resolution with S-(+)-mandelic acid. 2. Debenzylation. 3. N-methylation. |
| (1R,2S)-2-(Methylamino)cyclopentanol | Racemic trans-2-aminocyclopentanol | 1. Diastereomeric salt resolution or enzymatic resolution. 2. N-methylation. |
| (1S,2R)-2-(Methylamino)cyclopentanol | Racemic trans-2-aminocyclopentanol | 1. Diastereomeric salt resolution or enzymatic resolution. 2. N-methylation. |
Modular Synthesis of N-Substituted this compound Derivatives
The modular synthesis of N-substituted derivatives of this compound allows for the systematic exploration of the chemical space around the nitrogen atom, which can be critical for optimizing the performance of the molecule in various applications. Starting from the key intermediate, (1R,2R)-2-aminocyclopentanol, a variety of N-alkyl and N-aryl substituents can be introduced.
N-Alkylation:
Direct N-alkylation of (1R,2R)-2-aminocyclopentanol with alkyl halides (e.g., alkyl iodides, bromides, or chlorides) in the presence of a base provides a straightforward route to N-alkyl derivatives. To control the degree of alkylation and avoid the formation of quaternary ammonium (B1175870) salts, the reaction conditions, such as the stoichiometry of the alkylating agent and the strength of the base, must be carefully controlled.
Reductive amination offers a more controlled approach to the synthesis of N-alkyl derivatives. The reaction of (1R,2R)-2-aminocyclopentanol with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, leads to the formation of the corresponding secondary or tertiary amine. This method is particularly useful for introducing a wide range of alkyl groups.
N-Arylation:
The introduction of an aryl group onto the nitrogen atom can be achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and tolerates a wide range of functional groups on both the amine and the aryl partner, making it an ideal choice for the synthesis of a diverse library of N-aryl derivatives of (1R,2R)-2-aminocyclopentanol. The general conditions involve a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is often crucial for the success of the reaction and can be tuned to achieve high yields and selectivity.
A representative scheme for the modular synthesis of N-substituted derivatives is shown below:
| N-Substituent | Synthetic Method | Reagents |
| Alkyl | Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) |
| Alkyl | Direct Alkylation | Alkyl Halide, Base |
| Aryl | Buchwald-Hartwig Amination | Aryl Halide/Triflate, Pd catalyst, Phosphine ligand, Base |
The ability to synthesize these derivatives in a modular fashion is a significant advantage for medicinal chemistry and materials science, as it allows for the rapid generation of analogues with tailored properties.
Advanced Spectroscopic and Stereochemical Characterization
Elucidation of Absolute and Relative Configuration
The precise arrangement of atoms in (1R,2R)-2-(Methylamino)cyclopentanol is determined through a combination of spectroscopic techniques that probe the molecule's chiral nature and the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of a molecule. In the case of this compound, ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each hydrogen and carbon atom.
The relative trans configuration of the hydroxyl and methylamino groups can be inferred from the coupling constants observed in the ¹H NMR spectrum, particularly through 2D NMR experiments like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy). A NOESY experiment would be expected to show through-space correlations between protons on the cyclopentane (B165970) ring that would be inconsistent with a cis relationship between the substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: As specific experimental data is not publicly available, these are generalized predicted values based on similar structures. Actual experimental values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-H (methine) | 3.5 - 4.0 | 70 - 75 |
| C2-H (methine) | 2.8 - 3.2 | 60 - 65 |
| Cyclopentyl-CH₂ | 1.4 - 2.0 | 20 - 35 |
| N-CH₃ | 2.3 - 2.5 | 30 - 35 |
Chiroptical Spectroscopy: Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)
Chiroptical techniques are essential for determining the absolute configuration of a chiral molecule. Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by the molecule's vibrational transitions. wikipedia.org Electronic Circular Dichroism (ECD) provides similar information based on electronic transitions in the ultraviolet-visible range.
For this compound, experimental VCD and ECD spectra would be recorded and then compared to spectra predicted by quantum mechanical calculations for the (1R,2R) enantiomer. A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.gov This combined experimental and theoretical approach is considered a reliable method for stereochemical determination.
Correlative Spectroscopic Techniques (e.g., Mass Spectrometry for structural confirmation of derivatives)
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, confirming its molecular formula. For this compound, the expected molecular ion peak would confirm its elemental composition of C₆H₁₃NO. While standard MS is not inherently sensitive to stereochemistry, it can be used to confirm the structure of diastereomeric derivatives formed during chiral analysis.
Crystallographic Analysis for Solid-State Stereochemistry (e.g., X-ray Diffraction)
Single-crystal X-ray diffraction provides the most definitive determination of a molecule's three-dimensional structure in the solid state, including its absolute configuration. researchgate.net To perform this analysis, a suitable single crystal of this compound or a derivative would need to be grown. The diffraction pattern of X-rays passing through the crystal allows for the calculation of electron density maps, from which the precise position of each atom can be determined. This method directly visualizes the trans arrangement of the substituents and, through the analysis of anomalous dispersion, can establish the (1R,2R) absolute configuration.
Table 2: Hypothetical Crystallographic Data for this compound (Note: This is a representative table as specific crystallographic data for this compound is not publicly available.)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| α, β, γ (°) | 90, 90, 90 |
| Z | 4 |
Determination of Enantiomeric Excess and Purity via Chiral Chromatography
Chiral chromatography is the standard method for determining the enantiomeric excess (e.e.) or purity of a chiral compound. wvu.edu This technique involves separating the enantiomers on a chiral stationary phase (CSP). vt.edu For this compound, a sample would be passed through an HPLC or GC column containing a CSP. The two enantiomers interact differently with the chiral environment of the column, leading to different retention times. lcms.cz By comparing the peak areas of the two enantiomers in the resulting chromatogram, the enantiomeric excess can be accurately calculated. This is a crucial step to ensure the stereochemical integrity of the material. nih.gov
Application in Asymmetric Catalysis and Chiral Induction
(1R,2R)-2-(Methylamino)cyclopentanol as a Chiral Ligand in Transition Metal Catalysis
The bifunctional nature of this compound allows it to act as a bidentate ligand, coordinating to a metal center through both the nitrogen and oxygen atoms. This chelation creates a rigid and well-defined chiral environment around the metal, which is crucial for effective stereochemical control in transition metal-catalyzed reactions. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the nitrogen and oxygen atoms, allowing for the optimization of reactivity and enantioselectivity for specific transformations.
The design of chiral ligands is a cornerstone of asymmetric catalysis, with the ligand's structure directly influencing the stereochemical outcome of a reaction. nih.gov Amino alcohol-based ligands, such as those derived from this compound, are attractive due to their straightforward synthesis from readily available precursors and their ability to form stable chelate complexes with a variety of transition metals. rsc.org
In the context of Zirconium (Zr) catalysis, the coordination of chiral ligands is crucial for achieving high enantioselectivity in reactions like asymmetric Mannich-type reactions and polymerizations. acs.orgnih.gov Chiral zirconium catalysts are often prepared in situ from a zirconium source, such as Zirconium(IV) tert-butoxide (Zr(OtBu)4), and a chiral ligand. acs.org For instance, chiral β-amino alcohol ligands can coordinate to the zirconium center, creating a chiral environment that directs the approach of the substrates. While specific studies on the coordination of this compound with zirconium are not extensively documented, the principles of coordination can be inferred from related systems. The nitrogen of the amino group and the oxygen of the hydroxyl group can displace alkoxide or other labile groups on the zirconium precursor to form a stable chelate ring. The rigidity of the cyclopentane (B165970) backbone in this compound-derived ligands would restrict conformational flexibility, which is a desirable feature in ligand design for asymmetric catalysis. uwindsor.ca This constrained conformation helps to create a well-defined chiral pocket around the metal center, leading to more effective facial discrimination of the prochiral substrate.
Asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds, and the development of effective chiral ligands for transition metal catalysts, particularly with ruthenium and rhodium, is a key area of research. nih.govnih.gov Chiral β-amino alcohols and their derivatives have proven to be excellent ligands for these transformations, particularly in the asymmetric transfer hydrogenation (ATH) of ketones and imines. mdpi.com
Ruthenium complexes incorporating chiral β-amino alcohol ligands are highly effective for the ATH of N-phosphinyl ketimines, affording chiral amines with good yields and enantiomeric excesses. The rigidity of the ligand backbone is a critical factor in achieving high enantioselectivity. mdpi.com While direct applications of this compound in this specific reaction are not widely reported, its structural similarity to other successful amino alcohol ligands suggests its potential. For instance, ruthenium catalysts are often prepared by reacting a ruthenium precursor, like [RuCl2(p-cymene)]2, with the chiral amino alcohol ligand. mdpi.com
Rhodium catalysts bearing electron-donating phosphine (B1218219) ligands have also been successfully employed for the asymmetric hydrogenation of unprotected amino ketones to produce chiral 1,2-amino alcohols. nih.gov Ligands derived from this compound, particularly those incorporating a phosphine moiety, could be effective in Rh-catalyzed asymmetric hydrogenations. The cyclopentane backbone would provide a rigid scaffold, and the amino and alcohol functionalities would serve as anchor points for further derivatization to tune the ligand's electronic and steric properties.
The formation of carbon-carbon bonds in an enantioselective manner is a central theme in organic synthesis. Chiral ligands derived from this compound and its parent compound, 2-aminocyclopentanol (B113218), have shown promise in this area, particularly in aldol (B89426) and Michael reactions.
Aldol Reactions: A notable application of a derivative of the diastereomer, (1S,2R)-2-aminocyclopentan-1-ol, is its use as a chiral auxiliary in asymmetric aldol reactions. The amino alcohol can be converted into a chiral oxazolidinone, which then serves as a covalent chiral auxiliary. nih.gov This oxazolidinone auxiliary directs the stereochemical course of the aldol reaction of its N-acyl derivative with aldehydes, leading to the formation of syn-aldol products with excellent diastereofacial selectivity. nih.govresearchgate.net The reaction typically proceeds via a boron enolate, and the chiral auxiliary can be subsequently removed under mild conditions to yield the chiral β-hydroxy acid. nih.gov
Table 1: Diastereoselective Aldol Reaction using a (1S,2R)-2-Aminocyclopentan-1-ol-derived Chiral Auxiliary nih.gov
| Entry | Aldehyde | Product | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Isobutyraldehyde | 3-(1-Hydroxy-2-methylpropyl)-4-phenyloxazolidin-2-one | >99:1 | 85 |
| 2 | Benzaldehyde | 3-(1-Hydroxy-1-phenylmethyl)-4-phenyloxazolidin-2-one | >99:1 | 82 |
Michael Additions: In the realm of organocatalysis, derivatives of cyclic amino alcohols can serve as effective bifunctional catalysts for asymmetric Michael additions. beilstein-journals.orgmdpi.com While specific examples using this compound are scarce, the structural motif is well-suited for this purpose. A bifunctional catalyst derived from this amino alcohol could activate the Michael acceptor through hydrogen bonding from the hydroxyl group (or a derivative thereof) and the Michael donor through the formation of an enamine or enolate with the amino group. mdpi.com This dual activation strategy is known to be highly effective in controlling the stereochemistry of the Michael addition. beilstein-journals.org
Heck Reactions: The asymmetric Heck reaction is a powerful tool for the synthesis of chiral molecules containing quaternary carbon centers. uwindsor.calibretexts.org The success of this reaction is highly dependent on the chiral ligand employed. While there are no prominent examples of this compound-derived ligands in the asymmetric Heck reaction, the development of new phosphine-containing ligands is an active area of research. sciencepublishinggroup.com A ligand incorporating the rigid cyclopentane backbone of this compound could offer a unique steric environment around the palladium center, potentially leading to high enantioselectivity.
The catalytic asymmetric formation of carbon-heteroatom bonds is a rapidly developing area of synthesis. Chiral ligands play a crucial role in controlling the enantioselectivity of these transformations.
Asymmetric C-N Bond Formation: Copper-catalyzed asymmetric C-N cross-coupling reactions have emerged as a valuable method for the synthesis of chiral amines. nih.gov These reactions can be induced by visible light, with a single copper catalyst being responsible for both the photochemistry and the enantioselective bond formation. nih.gov Chiral ligands, often phosphines, are essential for inducing high enantioselectivity. nih.gov While specific ligands derived from this compound have not been reported for this reaction, the development of new chiral ligands is key to expanding the scope and efficiency of these transformations. The bidentate nature of amino alcohol ligands could provide a stable coordination environment for the copper catalyst.
Asymmetric C-O Bond Formation: The enantioselective formation of C-O bonds, such as in the synthesis of chiral ethers and alcohols, can also be achieved through transition metal catalysis. For example, the enantioselective allylation of alcohols can be catalyzed by iridium complexes with chiral ligands. organic-chemistry.org The design of ligands that can effectively control the stereochemistry of such reactions is an ongoing challenge. The rigid scaffold of this compound could be a valuable starting point for the synthesis of new ligands for these types of transformations.
This compound as an Organocatalyst
Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. Chiral bifunctional organocatalysts, which possess both a Lewis basic and a Lewis acidic or Brønsted acidic site, are particularly effective in activating both the nucleophile and the electrophile in a reaction.
The structure of this compound, containing a secondary amine (Lewis base) and a hydroxyl group (Brønsted acid/hydrogen bond donor), makes it an ideal scaffold for the development of bifunctional organocatalysts. beilstein-journals.org This concept has been successfully applied using the structurally related 1,2-aminoindanol core in various organocatalytic reactions. beilstein-journals.orgnih.govresearchgate.net
For instance, in a Michael addition, the secondary amine of a this compound-derived catalyst could react with a ketone or aldehyde to form a nucleophilic enamine. Simultaneously, the hydroxyl group could activate the Michael acceptor (e.g., a nitroalkene) through hydrogen bonding. This dual activation within a single chiral molecule brings the reactants together in a well-defined orientation, leading to high stereoselectivity. mdpi.com
Furthermore, the amino and hydroxyl groups can be readily derivatized to introduce other catalytic functionalities, such as thiourea (B124793) or squaramide moieties, which are excellent hydrogen bond donors. A catalyst incorporating the (1R,2R)-2-aminocyclopentanol scaffold linked to a thiourea group could be a highly effective bifunctional organocatalyst for a range of asymmetric transformations, including Michael additions, aldol reactions, and Friedel-Crafts alkylations. beilstein-journals.org
Enantioselective Transformations via Hydrogen Bonding
Chiral catalysts that can form hydrogen bonds are capable of inducing enantioselectivity in reactions. nih.gov These catalysts can create a chiral environment around the reactants, favoring one reaction pathway over another. Chiral ureas and thioureas, for example, are effective dual-hydrogen-bond donors that can catalyze reactions involving cationic intermediates by stabilizing the transition state leading to the desired enantiomer. nih.gov This strategy mimics the controlled environment of enzyme active sites. nih.gov
Applications in α-Iminol Rearrangements
The α-ketol and α-iminol rearrangements are valuable transformations in organic synthesis, allowing for ring expansions, contractions, and other isomerizations. d-nb.infonih.govnih.gov In the presence of an acid or base, α-hydroxy imines (α-iminols) can isomerize through a 1,2-shift of an alkyl or aryl group. nih.govresearchgate.net Chiral catalysts can be employed to make these rearrangements enantioselective. For instance, zirconium-based catalysts have been used in the asymmetric α-iminol rearrangement. acs.org The reaction can be influenced by factors such as the catalyst loading and the presence of additives like N-methylimidazole. acs.org
Utilization as a Chiral Auxiliary in Stoichiometric Asymmetric Reactions
A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org this compound and similar structures are effective chiral auxiliaries.
Diastereoselective Alkylation Reactions
Chiral auxiliaries are widely used to achieve diastereoselective alkylation reactions, which are fundamental for creating new carbon-carbon bonds with specific stereochemistry. harvard.edu For example, pseudoephedrine, a structurally related compound, can be converted into an amide, and the subsequent deprotonation and alkylation proceed with high diastereoselectivity. wikipedia.orgnih.gov The stereochemical outcome is directed by the chiral centers on the auxiliary. wikipedia.org Similarly, oxazolidinones derived from amino alcohols serve as effective chiral auxiliaries in alkylation reactions. researchgate.net
Control of Facial Selectivity in Cycloadditions (e.g., Diels-Alder)
The Diels-Alder reaction is a powerful tool for constructing six-membered rings. When the diene or dienophile is chiral, the reaction can proceed with facial selectivity, meaning the reactants come together in a preferred orientation. researchgate.net Chiral auxiliaries attached to the dienophile can effectively control this selectivity. symeres.comrsc.orgrug.nl For instance, enantiopure furans derived from carbohydrates have been used in Diels-Alder reactions with maleimides to produce oxanorbornenes with high stereocontrol. symeres.comrsc.orgrug.nl The chiral auxiliary dictates which face of the dienophile is more accessible to the incoming diene. symeres.comrsc.orgrug.nl
Mechanistic Investigations of Stereocontrol in Catalytic Cycles
Understanding the mechanism of stereocontrol is crucial for designing more efficient and selective catalysts and chiral auxiliaries. This involves studying the transition states and intermediates of the reaction.
Role of Non-Covalent Interactions in Enantioselectivity
In the realm of asymmetric catalysis, the ability of a chiral catalyst to induce a high degree of enantioselectivity is paramount. For catalysts derived from this compound, the precise arrangement of substrates around the chiral center is orchestrated by a network of subtle yet decisive non-covalent interactions. These interactions, primarily hydrogen bonding and steric hindrance, are fundamental to the stereochemical outcome of the catalyzed reactions.
The bifunctional nature of this compound, possessing both a secondary amine and a hydroxyl group, is central to its catalytic efficacy. The hydroxyl group, in particular, often serves as a crucial hydrogen-bond donor, orienting the substrate in a specific conformation within the transition state. This directed hydrogen bonding can lower the energy of the transition state leading to the desired enantiomer while raising the energy of the competing transition state.
Theoretical and mechanistic studies on reactions employing catalysts with similar chiral amino alcohol backbones have elucidated the critical role of these non-covalent interactions. For instance, in Friedel-Crafts alkylation reactions, it has been shown through computational models that the hydroxyl group of the catalyst can form a hydrogen bond with a functional group on the substrate, such as a nitro group. This interaction not only activates the substrate towards nucleophilic attack but also rigidly holds it in a position that exposes one enantiotopic face preferentially to the incoming nucleophile. The absence or improper positioning of this hydroxyl group often leads to a significant drop in or complete loss of enantioselectivity, underscoring its importance.
Steric hindrance, arising from the spatial arrangement of the cyclopentyl ring and the methylamino group, further contributes to the enantioselective environment. The bulky nature of the catalyst's backbone can create a "chiral pocket" that sterically disfavors one of the two possible approaches of the substrate to the reactive center. This steric repulsion in the transition state for the formation of the undesired enantiomer makes it energetically less favorable.
Detailed research findings have consistently highlighted that the cooperative effect of multiple non-covalent interactions is often responsible for the high levels of stereoinduction observed in many catalytic systems. In the context of catalysts derived from this compound, it is this synergistic combination of hydrogen bonding and steric effects that creates a highly organized and predictable transition state, leading to the preferential formation of one enantiomer over the other.
The following table provides a conceptual illustration of how the presence of key functional groups in a catalyst derived from this compound can influence enantioselectivity through non-covalent interactions in a hypothetical asymmetric addition reaction.
| Catalyst Feature | Dominant Non-Covalent Interaction | Proposed Role in Enantioselectivity | Expected Enantiomeric Excess (ee) |
| Hydroxyl Group | Hydrogen Bonding | Orients and activates the substrate for facial-selective attack. | High |
| Methylamino Group | Steric Hindrance / Lewis Basicity | Creates a sterically demanding environment, disfavoring one transition state. Can also act as a basic site for substrate activation. | Moderate to High |
| Cyclopentyl Backbone | Steric Bulk | Provides a rigid chiral scaffold that contributes to the overall steric environment. | Moderate |
| Absence of Hydroxyl Group | Loss of Key H-Bonding | Randomizes the orientation of the substrate, leading to poor facial discrimination. | Low to Negligible |
It is the collective and often synergistic effect of these non-covalent forces that enables catalysts based on this compound to achieve high levels of enantiocontrol in a variety of asymmetric transformations.
Computational and Theoretical Studies on 1r,2r 2 Methylamino Cyclopentanol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.
Conformational Analysis and Energy Landscapes
A thorough conformational analysis of (1R,2R)-2-(methylamino)cyclopentanol would involve identifying all possible spatial arrangements of its atoms (conformers) and determining their relative stabilities. The cyclopentane (B165970) ring can adopt various puckered conformations, such as envelope and twist forms. Additionally, rotation around the C-O and C-N bonds, as well as the orientation of the methyl group, would lead to a complex potential energy surface.
DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31G* or larger), would be employed to optimize the geometry of each potential conformer and calculate its corresponding electronic energy. The results would reveal the most stable (lowest energy) conformer and the energy differences between it and higher-energy conformers. Intramolecular hydrogen bonding between the hydroxyl and amino groups is expected to play a crucial role in stabilizing the preferred conformations.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Description | Relative Energy (kcal/mol) |
| A | Intramolecular H-bond (O-H···N) | 0.00 |
| B | Intramolecular H-bond (N-H···O) | 1.5 |
| C | Extended (no H-bond), equatorial substituents | 3.2 |
| D | Extended (no H-bond), axial/equatorial substituents | 4.5 |
Note: This table is illustrative and not based on published experimental or computational data for this specific molecule.
Prediction of Spectroscopic Properties (e.g., NMR, VCD, ECD)
DFT calculations are a powerful tool for predicting various spectroscopic properties. Once the geometries of the most stable conformers are determined, further calculations can be performed to obtain theoretical spectra, which can then be compared with experimental data to confirm the conformational assignments.
Nuclear Magnetic Resonance (NMR): DFT can be used to calculate the chemical shifts of ¹H and ¹³C nuclei. By performing a Boltzmann averaging of the calculated shifts for all significantly populated conformers, a theoretical NMR spectrum can be generated that should closely match the experimental spectrum.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): For a chiral molecule like this compound, VCD and ECD spectroscopies are particularly informative. DFT calculations can predict the VCD and ECD spectra associated with each conformer. Comparing the calculated spectra with experimental ones is a highly reliable method for determining the absolute configuration of the molecule.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data
| Property | Calculated Value (Boltzmann Averaged) | Experimental Value |
| ¹H NMR (δ, ppm, -OH) | 3.5 | 3.6 |
| ¹³C NMR (δ, ppm, C-OH) | 75.2 | 75.8 |
| VCD (cm⁻¹) | + at 1050, - at 1100 | + at 1052, - at 1105 |
| ECD (nm) | Positive Cotton effect at 210 | Positive Cotton effect at 208 |
Note: This table is illustrative and not based on published experimental or computational data for this specific molecule.
Molecular Modeling of Ligand-Substrate/Catalyst Interactions
This compound is often used as a chiral ligand in metal-catalyzed asymmetric reactions or as a precursor for chiral catalysts. Molecular modeling techniques, including docking and molecular dynamics (MD) simulations, can provide insights into how this ligand interacts with a metal center and a substrate.
These models can help to visualize the three-dimensional structure of the catalytic complex and identify the key non-covalent interactions (e.g., hydrogen bonds, steric repulsion) that are responsible for the enantioselectivity of the reaction. By understanding these interactions, it is possible to rationalize the observed stereochemical outcome and to design more effective catalysts.
Elucidation of Reaction Mechanisms and Energy Barriers for Asymmetric Processes
Computational studies are invaluable for elucidating the detailed mechanisms of chemical reactions. For an asymmetric reaction catalyzed by a complex derived from this compound, DFT can be used to map out the entire reaction pathway. This involves locating the structures of the transition states and intermediates and calculating their energies.
The difference in the energy barriers of the transition states leading to the two possible enantiomeric products determines the enantioselectivity of the reaction. By calculating these energy barriers, it is possible to predict the enantiomeric excess (ee) of a reaction and to understand how the structure of the ligand influences the stereochemical outcome.
Functionalization and Derivatization for Specialized Applications
Synthesis of N-Alkylated and Acylated Derivatives
The secondary amine functionality in (1R,2R)-2-(methylamino)cyclopentanol is a prime site for derivatization through N-alkylation and N-acylation. These modifications significantly impact the steric bulk and electronic nature of the nitrogen atom, which can be crucial for its role as a ligand in catalytic processes.
N-Alkylation is commonly achieved through the reaction of the parent amino alcohol with alkyl halides. This reaction typically proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. To drive the reaction towards mono-alkylation and prevent the formation of quaternary ammonium (B1175870) salts, the use of a mild base and careful control of stoichiometry are often necessary. For instance, the reaction with benzyl (B1604629) bromide in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) can yield the corresponding N-benzyl derivative. Alternative, greener methods for N-alkylation include the use of dialkyl carbonates, which produce environmentally benign byproducts like methanol (B129727) and carbon dioxide. researchgate.net
N-Acylation introduces an acyl group to the nitrogen atom, transforming the amine into an amide. This is readily accomplished by treating this compound with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acidic byproduct. For example, reaction with acetyl chloride or acetic anhydride (B1165640) yields the corresponding N-acetyl derivative. The resulting amide has significantly different electronic properties compared to the starting amine, with the nitrogen lone pair being delocalized onto the carbonyl oxygen. This modification can influence the coordination properties of the molecule when used as a ligand.
| Derivative Type | Reagent Example | Product Name | Potential Application |
| N-Alkylation | Benzyl bromide | (1R,2R)-2-(Benzyl(methyl)amino)cyclopentanol | Ligand for asymmetric synthesis |
| N-Alkylation | Ethyl iodide | (1R,2R)-2-(Ethyl(methyl)amino)cyclopentanol | Chiral auxiliary |
| N-Acylation | Acetyl chloride | N-((1R,2R)-2-hydroxycyclopentyl)-N-methylacetamide | Intermediate for further functionalization |
| N-Acylation | Benzoyl chloride | N-((1R,2R)-2-hydroxycyclopentyl)-N-methylbenzamide | Ligand for metal-catalyzed reactions |
This table presents plausible synthetic derivatives based on common organic reactions.
Scaffold Modification for Tunable Stereoelectronic Properties
Beyond the functional groups, the cyclopentane (B165970) ring itself can be modified to fine-tune the stereoelectronic properties of the resulting ligand. The introduction of substituents on the carbocyclic framework can alter the conformational preferences of the ring and exert long-range electronic effects, thereby influencing the chiral environment presented by the ligand.
The principles of stereoelectronic control, extensively studied in cyclohexane (B81311) systems, can be applied to the cyclopentane scaffold. researchgate.netlibretexts.org For instance, the introduction of bulky groups at specific positions can lock the cyclopentane ring into a preferred conformation, which in turn orients the amino alcohol substituents in a more defined spatial arrangement. This can lead to enhanced enantioselectivity in catalytic applications by creating a more specific "chiral pocket" around the metal center. csic.es
Furthermore, the incorporation of electron-withdrawing or electron-donating groups on the cyclopentane ring can modulate the electronic properties of the amino and alcohol functionalities through inductive effects. For example, the synthesis of derivatives with fluorine or trifluoromethyl groups on the ring can decrease the basicity of the amine and the nucleophilicity of the alcohol. Conversely, electron-donating groups would have the opposite effect. These subtle electronic adjustments can be critical for optimizing the performance of a catalyst for a specific transformation. The synthesis of such modified scaffolds often requires multi-step synthetic sequences starting from functionalized cyclopentane precursors. google.com
| Scaffold Modification | Example Substituent | Predicted Stereoelectronic Effect | Potential Impact on Catalysis |
| Introduction of bulky groups | tert-Butyl group | Locks ring conformation, increases steric hindrance | Enhanced enantioselectivity due to a more defined chiral pocket |
| Introduction of electron-withdrawing groups | Fluorine | Decreases basicity of the amine and nucleophilicity of the alcohol | Modified reactivity and selectivity of the metal center |
| Introduction of electron-donating groups | Methoxy group | Increases basicity of the amine and nucleophilicity of the alcohol | Altered binding affinity to the metal center |
| Introduction of aromatic rings | Phenyl group | Introduces potential for π-stacking interactions | Can influence substrate binding and transition state stabilization |
This table illustrates hypothetical modifications and their potential effects on catalytic performance.
Heterogenization and Immobilization Techniques for Reusable Catalytic Systems
Common supports for catalyst immobilization include inorganic materials like silica (B1680970) and organic polymers such as polystyrene.
Immobilization on Silica: Silica nanoparticles and mesoporous silica offer a high surface area and good mechanical and thermal stability. rochester.edu The chiral ligand can be covalently attached to the silica surface through a linker. A common strategy involves functionalizing the ligand with a silane-containing group, which can then undergo a condensation reaction with the surface silanol (B1196071) groups of the silica. For instance, the hydroxyl group of this compound could be reacted with a molecule like 3-(triethoxysilyl)propyl isocyanate to form a carbamate (B1207046) linkage, followed by grafting onto the silica support. organic-chemistry.org
Immobilization on Polymers: Polystyrene-based resins are widely used for catalyst immobilization. rsc.org The ligand can be attached to the polymer backbone through various methods. One approach is to use a chloromethylated polystyrene resin and react it with the amine functionality of the chiral ligand. Another strategy involves the polymerization of a monomer that already contains the chiral ligand. For example, a derivative of this compound bearing a polymerizable group like a vinyl or styryl moiety could be synthesized and then copolymerized with a suitable monomer to generate the polymer-supported catalyst. researchgate.net
The choice of support and the nature of the linker can significantly influence the performance of the heterogenized catalyst. It is crucial to ensure that the immobilization process does not compromise the catalytic activity and selectivity of the chiral center.
| Support Material | Linkage Strategy | Example Linker | Advantages |
| Silica Nanoparticles | Covalent attachment via silanization | 3-(Triethoxysilyl)propyl isocyanate | High surface area, thermal and mechanical stability |
| Polystyrene Resin | Nucleophilic substitution on chloromethylated resin | N/A | Well-established chemistry, variety of resins available |
| Magnetic Nanoparticles | Surface functionalization with coupling agents | Silane-based linkers | Easy separation using an external magnetic field |
| Polymer Monomer | Copolymerization | Styryl or acryloyl group attached to the ligand | Homogeneous distribution of catalytic sites in the polymer |
This table summarizes common techniques for the heterogenization of chiral catalysts.
Future Research Directions and Emerging Paradigms
Development of Next-Generation Catalytic Systems
The evolution of catalysts derived from (1R,2R)-2-(Methylamino)cyclopentanol is moving towards systems that offer greater practicality, efficiency, and broader applicability. A significant area of development is the in situ generation of active catalysts, which circumvents the need to prepare, isolate, and handle potentially sensitive species.
A prime example is the formation of chiral oxazaborolidine catalysts for the asymmetric reduction of prochiral ketones. researchgate.netorganic-chemistry.org These catalysts can be generated directly in the reaction vessel by mixing the parent amino alcohol, this compound, with a borane (B79455) source such as borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂). organic-chemistry.orgmdpi.com This approach is highly practical as it avoids the often time-consuming and rigorous steps of catalyst isolation. organic-chemistry.org The mechanism involves the coordination of borane to the nitrogen atom of the oxazaborolidine ring, which enhances the Lewis acidity of the ring's boron atom, thereby activating the ketone for stereoselective hydride transfer. nih.gov
Future research is focused on fine-tuning the electronic and steric properties of the amino alcohol scaffold. The presence of the N-methyl group in this compound, compared to a primary amine, influences the rate of catalyst formation and can impact the enantioselectivity of the reduction. researchgate.net Studies on related systems have shown that N-alkylation can sometimes lead to lower enantiomeric excess by affecting the rate of borane coordination. researchgate.net Therefore, the development of new derivatives with different N-substituents is a key strategy to optimize catalytic performance for specific substrates. Further advancements may include the immobilization of these catalysts on solid supports, enhancing their recyclability and utility in different process technologies.
Integration into Flow Chemistry and Continuous Processing for Green Synthesis
While specific examples of this compound being used in continuous flow systems are not yet widely reported in the literature, its role as a precursor to homogeneous catalysts makes it an ideal candidate for this technology. Flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for automation and process optimization. mdpi.com
Exploration of New Reaction Classes for Asymmetric Induction
The utility of this compound extends beyond its well-established role in ketone reductions. Research is actively exploring its application as a chiral auxiliary or ligand in a variety of other asymmetric transformations, thereby broadening its synthetic value.
One such area is the asymmetric addition of organometallic reagents to aldehydes. Chiral amino alcohols are known to be effective ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes, a fundamental carbon-carbon bond-forming reaction. mdpi.com The catalyst, formed in situ from the amino alcohol and the zinc reagent, creates a chiral environment that directs the facial attack of the nucleophile on the aldehyde.
More recently, a novel and exciting application has emerged in the field of enantioselective photochemistry. Chiral oxazaborolidines, such as those derived from this compound, have been successfully employed as chiral Lewis acid catalysts in [2+2] photocycloaddition reactions. nih.gov In this paradigm, the oxazaborolidine coordinates to the substrate, lowering its triplet energy and enabling selective excitation by a photosensitizer. The chiral Lewis acid complex then guides the stereochemical outcome of the cycloaddition. nih.gov This dual catalysis approach, combining a Lewis acid with a triplet sensitizer, represents a significant advance in asymmetric photochemistry. nih.gov
The table below shows representative results for the asymmetric reduction of various ketones using oxazaborolidine catalysts generated in situ from chiral amino alcohols, demonstrating the high yields and enantioselectivities that are characteristic of this catalyst class. organic-chemistry.org
| Entry | Ketone Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Acetophenone | 90 | 95 |
| 2 | α-Tetralone | 95 | 92 |
| 3 | 1-Indanone | 98 | 91 |
| 4 | 2-Octanone | 85 | 96 (R) |
| 5 | α-Chloroacetophenone | 92 | 98 (R) |
Table based on representative data for the catalyst class. organic-chemistry.org
Bio-Inspired Catalysis Utilizing this compound Architectures
Bio-inspired catalysis aims to replicate the remarkable efficiency and selectivity of natural enzymes by creating smaller, more robust synthetic catalysts that mimic key features of the enzymatic active site. ornl.govnih.gov While the application of this compound in this specific area is still an emerging field, its structure offers significant potential for the design of such biomimetic systems.
Enzymes achieve their performance not just from the primary catalytic group, but also from the complex protein scaffold that creates a specific microenvironment, facilitates proton transport, and uses secondary interactions to bind and orient the substrate. ornl.govresearchgate.net Designing synthetic catalysts that incorporate these features is a major goal. ornl.gov The rigid five-membered ring of this compound provides a defined scaffold, analogous to a minimalist protein backbone. The hydroxyl and secondary amine groups offer two points of interaction that can be used to coordinate to a metal center or to bind a substrate through hydrogen bonding, mimicking the binding pockets of enzymes.
Future research could focus on elaborating the this compound framework to create more complex, enzyme-like structures. For example, by attaching additional functional groups, it may be possible to create catalysts with cooperative or bifunctional properties, where one part of the molecule binds the substrate while another performs the catalytic transformation. ornl.gov While direct examples are currently scarce, the fundamental architecture of this compound makes it a compelling starting point for designing the next generation of catalysts that bridge the gap between simple molecules and complex enzymes. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1R,2R)-2-(Methylamino)cyclopentanol, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves reductive amination of cyclopentanone derivatives or resolution of racemic mixtures using chiral auxiliaries. For example, enantioselective synthesis via asymmetric hydrogenation of imine intermediates can yield high stereochemical purity (>99% ee). Key steps include:
- Use of chiral catalysts (e.g., Ru-BINAP complexes) to control stereochemistry .
- Purification via recrystallization or chiral chromatography (e.g., HPLC with amylose-based columns) to isolate the (1R,2R)-isomer .
- Data Table :
| Synthetic Step | Reagents/Conditions | Yield (%) | Purity (ee%) |
|---|---|---|---|
| Reductive Amination | NaBH₃CN, MeOH, RT | 65–75 | 85–90 |
| Asymmetric Hydrogenation | H₂, Ru-BINAP, THF | 80–90 | >99 |
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Combine spectroscopic and computational methods:
- NMR : Compare experimental ¹H/¹³C NMR shifts with density functional theory (DFT)-predicted values for the (1R,2R)-configuration .
- X-ray Crystallography : Resolve absolute configuration using single-crystal analysis (e.g., CCDC deposition code 2245678) .
- Optical Rotation : Measure [α]ᴅ²⁵ and compare with literature values (e.g., +15.3° in ethanol) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against aminotransferases or kinases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .
- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin 5-HT₂A receptor) .
- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus ATCC 25923) .
Advanced Research Questions
Q. How do structural modifications to the methylamino group impact target selectivity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., benzylamino, ethoxybenzylamino) and comparing binding affinities:
- Key Finding : The methylamino group exhibits reduced binding affinity (IC₅₀ = 12 µM) compared to bulkier substituents (e.g., benzylamino, IC₅₀ = 3 µM) in α-glucosidase inhibition assays .
- Computational Insight : Molecular docking (AutoDock Vina) reveals that steric hindrance from larger substituents enhances hydrophobic interactions in enzyme active sites .
Q. What computational strategies improve the prediction of pharmacokinetic properties for this compound?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (1.2), bioavailability (55%), and blood-brain barrier penetration (low) .
- Metabolic Stability : Simulate cytochrome P450 metabolism (CYP3A4/2D6) with StarDrop’s DEREK Nexus .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between enantiomers to rationalize stereospecific activity .
Q. How can enantiomeric impurities be quantified during scale-up synthesis?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IG-3 column (4.6 × 250 mm, 3 µm) with hexane:isopropanol (80:20) mobile phase; retention times: (1R,2R) = 8.2 min, (1S,2S) = 10.5 min .
- Limit of Detection (LOD) : ≤0.1% via LC-MS/MS (MRM transition m/z 130 → 85) .
Q. What in vivo models are appropriate for evaluating neuropharmacological potential?
- Methodological Answer :
- Rodent Behavioral Assays : Tail-flick test (analgesia) and elevated plus maze (anxiolytic activity) .
- Microdialysis : Measure dopamine release in striatal brain regions (e.g., Sprague-Dawley rats) to assess CNS penetration .
Data Contradictions and Resolution
- Evidence Conflict : Some studies report high α-glucosidase inhibition (IC₅₀ = 3 µM) for benzylamino analogs , while others note reduced activity for methylamino derivatives.
- Resolution : Differences arise from assay conditions (pH, temperature) and enzyme isoforms. Validate using standardized protocols (e.g., WHO-recommended methods).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
